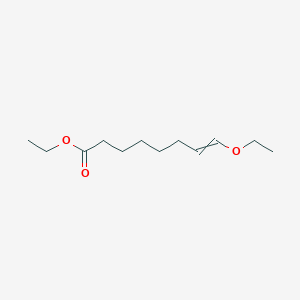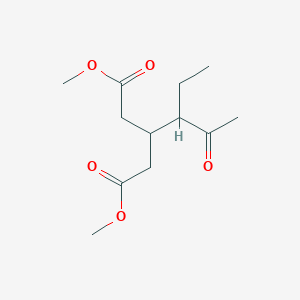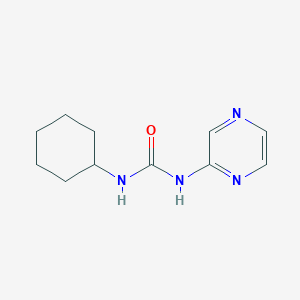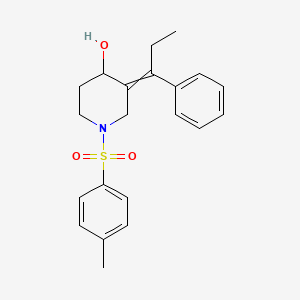![molecular formula C28H34O10 B15161487 5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) CAS No. 676267-92-8](/img/structure/B15161487.png)
5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) is a chemical compound known for its unique structure and properties It consists of a dodecane chain linked by oxy groups to benzene rings, each of which is further connected to dicarboxylato groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) typically involves the reaction of dodecanediol with benzene-1,3-dicarboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of ester bonds. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s structural properties make it suitable for use in materials science, particularly in the development of advanced polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its carboxylato groups and forming stable complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the overall structure of the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-[But-2-ene-1,4-diylbis(oxy)]diisophthalic acid: This compound has a similar structure but with a shorter and more rigid spacer between the benzene rings.
5,5’-[Ethane-1,2-diylbis(oxy)]diisophthalic acid:
Uniqueness
5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) is unique due to its long and flexible dodecane spacer, which provides greater conformational freedom and versatility in forming coordination polymers and other complex structures. This flexibility can lead to the development of materials with novel properties and applications not achievable with shorter or more rigid spacers.
Eigenschaften
CAS-Nummer |
676267-92-8 |
|---|---|
Molekularformel |
C28H34O10 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
5-[12-(3,5-dicarboxyphenoxy)dodecoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H34O10/c29-25(30)19-13-20(26(31)32)16-23(15-19)37-11-9-7-5-3-1-2-4-6-8-10-12-38-24-17-21(27(33)34)14-22(18-24)28(35)36/h13-18H,1-12H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChI-Schlüssel |
ACXDWGQSUARRRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCCCCCCCCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
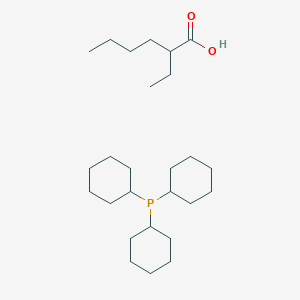
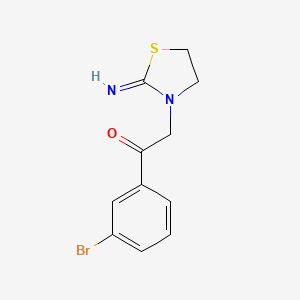
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
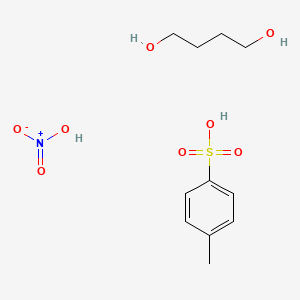

![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)

